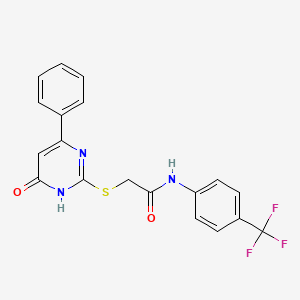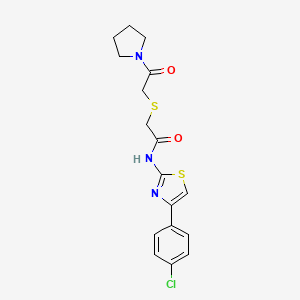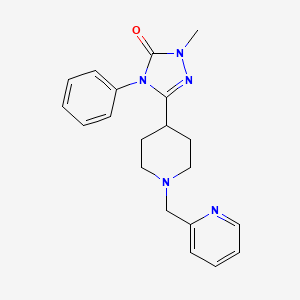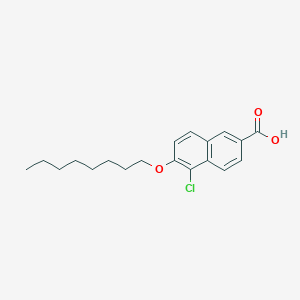
1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H14FN3O3S and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Research: Anticancer Agents
The 1,2,4-oxadiazole moiety is a well-known pharmacophore, often found in active pharmaceutical ingredients with various therapeutic applications. Compounds containing this moiety have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . The presence of the thiophene and fluorophenoxy groups could potentially enhance the compound’s efficacy as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic potential.
Neurodegenerative Disease Treatment
Some derivatives of 1,2,4-oxadiazole have been identified as agents for treating age-related diseases, including neurodegenerative disorders . The compound could be explored for its neuroprotective effects, possibly offering a new avenue for the treatment of diseases such as Alzheimer’s and Parkinson’s.
Antimicrobial Activity
The structural features of this compound suggest potential antimicrobial properties. 1,2,4-oxadiazole derivatives have been utilized as antimicrobials, and the specific substituents in this compound may confer activity against a broad spectrum of bacterial and fungal pathogens .
Development of Energetic Materials
Compounds with the 1,2,4-oxadiazole ring have been used in the development of energetic materials. The unique combination of substituents in this compound could lead to the creation of novel materials with improved stability and energy release properties .
Fluorescent Dyes and OLEDs
The compound’s structure is conducive to applications in the development of fluorescent dyes and organic light-emitting diodes (OLEDs). The electronic properties of the thiophene and oxadiazole rings could be harnessed to produce materials with specific emission wavelengths and high luminosity .
Agricultural Chemicals: Insecticides
Lastly, the thiophene and oxadiazole components of the compound may have applications in agriculture as insecticides. The compound could be investigated for its efficacy in pest control, potentially leading to safer and more effective agricultural practices .
Propriétés
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-14-3-5-15(6-4-14)25-10-9-23-8-1-2-16(19(23)24)18-21-17(22-26-18)13-7-11-27-12-13/h1-8,11-12H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCHVYXRROWDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CSC=C3)CCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-fluorophenoxy)ethyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one](/img/structure/B2583471.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2583475.png)
![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2583479.png)
![4-Methyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine](/img/structure/B2583482.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B2583484.png)
![1-[4-(2-Fluorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B2583485.png)